

# Spectroscopic Profile of 2-Chloroethylamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloroethylamine

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Chloroethylamine**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its identification and characterization.

## Spectroscopic Data Summary

The empirical formula for **2-Chloroethylamine** is  $C_2H_6ClN$ , and its molecular weight is 79.53 g/mol. For analytical purposes, it is often handled as its more stable hydrochloride salt, **2-Chloroethylamine** hydrochloride ( $C_2H_7Cl_2N$ , M.W. 115.99 g/mol). The spectroscopic data presented below pertains to the hydrochloride salt.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2-Chloroethylamine**. The proton ( $^1H$ ) and carbon-13 ( $^{13}C$ ) NMR data are summarized below.

Table 1:  $^1H$  NMR Data for **2-Chloroethylamine** Hydrochloride

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.89	Triplet	2H	-CH <sub>2</sub> -Cl
~3.43	Triplet	2H	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>

Solvent: D<sub>2</sub>O, Instrument Frequency: 90 MHz.[\[1\]](#)

Table 2: <sup>13</sup>C NMR Data for **2-Chloroethylamine** Hydrochloride

Chemical Shift ( $\delta$ ) ppm	Assignment
~42	-CH <sub>2</sub> -Cl
~40	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>

Note: Precise chemical shifts can vary depending on the solvent and instrument frequency.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2-Chloroethylamine**. The characteristic absorption bands are presented in Table 3.

Table 3: Key IR Absorption Bands for **2-Chloroethylamine** Hydrochloride

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3116	Strong, Broad	N-H stretch (primary amine salt)
3005 - 2960	Medium	C-H stretch (asymmetric and symmetric)
1145 - 1130	Medium	C-N stretch
750 - 550	Strong	C-Cl stretch

Note: Spectra are often acquired as KBr pellets or using Attenuated Total Reflectance (ATR).[\[2\]](#) [\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **2-Chloroethylamine**

m/z	Relative Intensity	Assignment
79/81	Varies	$[M]^+$ , Molecular ion (presence of $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes)
44	High	$[\text{CH}_2\text{NH}_2]^+$
30	Base Peak	$[\text{CH}_2\text{NH}_2]^+ - \text{H}_2$

Note: Fragmentation patterns can be influenced by the ionization technique (e.g., Electron Ionization - EI).

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Chloroethylamine**.

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Chloroethylamine hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide ( $\text{D}_2\text{O}$ ). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., Bruker AVANCE series, 300 MHz or higher for better resolution).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the instrument to optimize magnetic field homogeneity.

- Acquire the spectrum using a standard pulse program.
- Typical parameters include a 30° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a standard proton-decoupled pulse program.
  - A higher number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

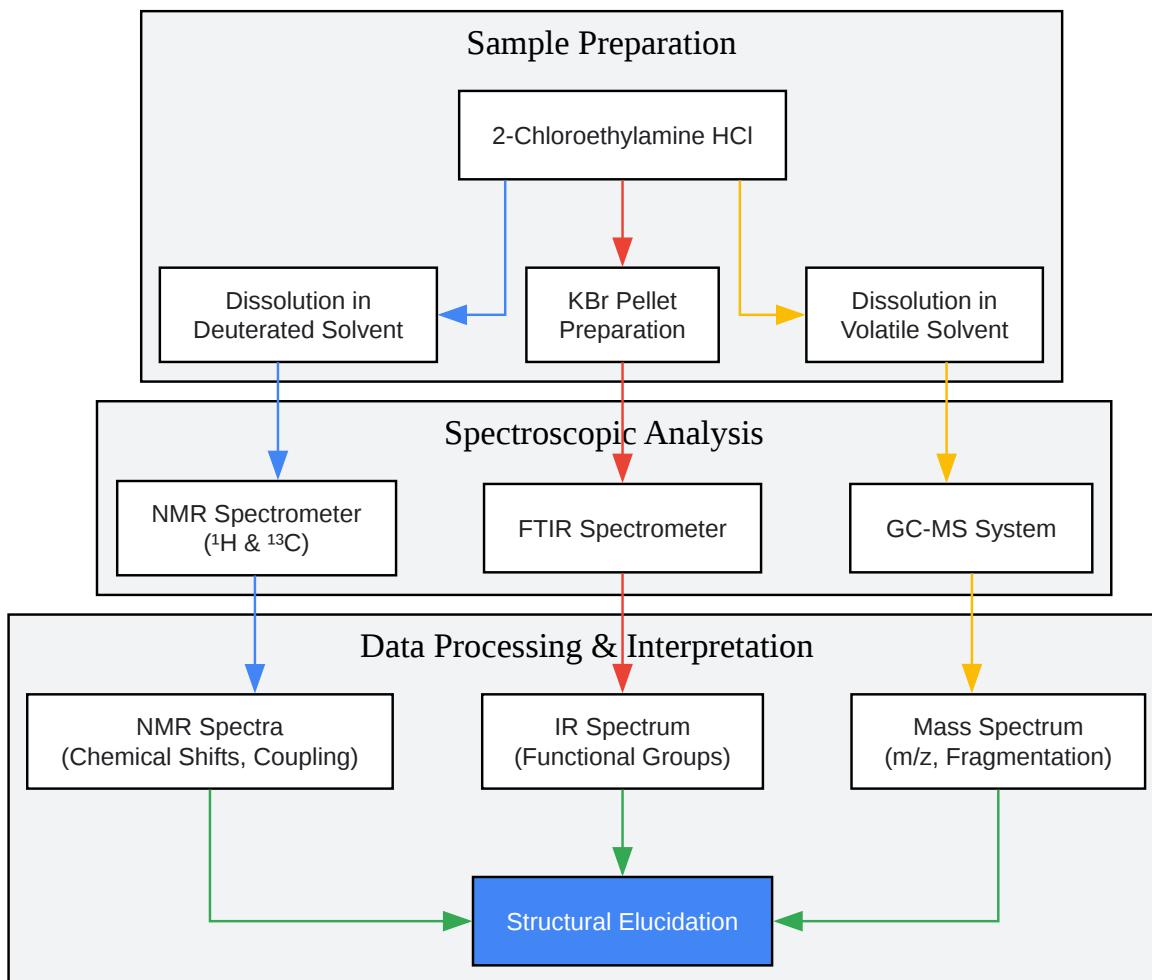
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **2-Chloroethylamine** hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Press the mixture into a transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
  - Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
  - A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (GC-MS)

- Sample Preparation:
  - Dissolve a small amount of **2-Chloroethylamine** in a suitable volatile solvent (e.g., methanol, dichloromethane). The hydrochloride salt may require derivatization to improve volatility for gas chromatography.
- Instrumentation:
  - Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Conditions:
  - Injector: Split/splitless inlet, typically at 250°C.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV is common.
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range: Acquire data over a mass range of m/z 30-200.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Chloroethylamine**.



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Caption: General workflow for spectroscopic analysis.

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